3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[5-(difluoromethyl)-1-methylpyrazol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-12-6(8(9)10)4-5(11-12)2-3-7(13)14/h4,8H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVQNUQMNHDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of difluoroacetic acid with a suitable pyrazole precursor under specific conditions. The reaction is often catalyzed by metal-based catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materialsThe use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C8H10F2N2O2
- Molecular Weight : 194.18 g/mol
The structure features a pyrazole ring, which is known for its biological activity, and the difluoromethyl group enhances its pharmacological properties.
Medicinal Chemistry
Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the introduction of difluoromethyl groups has been linked to increased potency against various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in critical biological processes. For example, pyrazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. This inhibition can lead to potential applications as anti-inflammatory agents .
Agricultural Chemistry
Pesticide Development : The unique chemical structure of this compound positions it as a potential candidate for developing new pesticides. The difluoromethyl group is known to enhance the bioactivity of agrochemicals, leading to more effective pest control strategies while minimizing environmental impact .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15.4 | |
| Similar Pyrazole Derivative | COX Inhibition | 10.2 | |
| Trifluoromethyl Pyrazole | Insecticidal | 12.7 |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their anticancer activities against human cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity, particularly against breast cancer cells, highlighting its potential as a lead compound for further drug development .
Case Study 2: Agricultural Applications
A research team investigated the efficacy of difluoromethyl-substituted pyrazoles as novel insecticides. The study revealed that these compounds showed promising results in controlling pest populations while being less harmful to beneficial insects. This research supports the potential use of this compound in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The structural features of pyrazole derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Pyrazole-Based Propanoic Acid Derivatives
Key Observations :
- Lipophilicity: The Boc-amino and 4-fluorophenyl substituents in the analog from significantly enhance lipophilicity compared to the target compound, which may affect membrane permeability.
- Biological Interactions : Pyridazinyl and phenyl groups in analogs facilitate π-π stacking with protein targets, whereas the target compound’s difluoromethyl group may prioritize hydrophobic or dipole interactions.
Physicochemical Properties
- Solubility: The target compound’s propanoic acid group enhances water solubility relative to analogs with bulky substituents (e.g., Boc-protected or brominated derivatives).
- Acidity: The difluoromethyl group (pKa ~1.5–2.5 for similar compounds) likely results in a lower pKa for the propanoic acid compared to non-fluorinated analogs, increasing ionization at physiological pH.
Biological Activity
3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory agent and its mechanism of action in modulating specific biochemical pathways.
The difluoromethyl group in the compound is believed to enhance binding affinity to certain enzymes or receptors, which can modulate their activity. This interaction may influence various biochemical pathways, leading to therapeutic effects.
Inhibition Studies
Research indicates that compounds with similar pyrazole structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in inflammatory processes. For instance, studies have shown that modifications to the pyrazole ring can enhance selective inhibition of these enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | 0.32 | 1.81 | 5.66 |
| Compound B | 0.18 | 0.47 | 2.61 |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific values for this compound are yet to be determined through ongoing research.
Case Studies
In one study, researchers synthesized a series of pyrazole derivatives, including the target compound, and evaluated their anti-inflammatory properties using in vitro assays. The results demonstrated that certain derivatives exhibited a potent inhibitory effect on COX enzymes, suggesting potential applications in pain management and inflammation reduction.
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Functional Group | Biological Activity |
|---|---|---|
| Compound A | Trifluoromethyl | Strong COX inhibitor |
| Compound B | Methyl | Moderate COX inhibitor |
| This compound | Difluoromethyl | TBD |
Q & A
Q. What are the recommended synthetic routes for 3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid, and how can regioselectivity be controlled?
Methodology :
- Step 1 : Start with a Knorr pyrazole synthesis using hydrazine derivatives and β-keto esters to form the pyrazole core. Difluoromethyl groups can be introduced via halogen exchange (e.g., using ClCF₂H and subsequent fluorination) .
- Step 2 : Incorporate the propanoic acid moiety through a Michael addition or alkylation of the pyrazole intermediate. For regioselectivity, use steric and electronic directing groups (e.g., methyl at N1) to favor substitution at the C3 position .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm regiochemistry using -NMR (pyrazole proton splitting patterns) and -NMR for difluoromethyl identification .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodology :
- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%). Detect impurities via UV at 254 nm .
- Structural Confirmation :
- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm, C=O ~1700 cm) and pyrazole ring (C=N ~1600 cm) .
- NMR : -NMR for methyl groups (δ 1.8–2.2 ppm) and pyrazole protons (δ 6.0–7.5 ppm); -NMR for carbonyl (δ ~170 ppm) and CFH (δ ~110–120 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion ([M-H] at m/z 217.1) and fragmentation patterns .
Q. What are the key stability considerations for storing and handling this compound?
Methodology :
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (N) to prevent hydrolysis of the difluoromethyl group .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products may include decarboxylated pyrazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data in different assay systems?
Methodology :
- Step 1 : Validate assay conditions (e.g., pH, solvent compatibility). For example, DMSO concentrations >1% may inhibit certain enzymes, confounding results .
- Step 2 : Cross-test in orthogonal assays (e.g., cell-based vs. enzymatic assays). If the compound shows anti-proliferative activity in cancer cells (IC ~10 µM) but no effect in isolated kinase assays, investigate off-target mechanisms like autophagy induction via LC3-II Western blotting .
- Step 3 : Use isotopic labeling (e.g., -propanoic acid) to track metabolic stability and identify active metabolites .
Q. What strategies are effective for structure-activity relationship (SAR) optimization targeting the difluoromethyl-pyrazole moiety?
Methodology :
- Strategy 1 : Replace difluoromethyl with trifluoromethyl or chloromethyl to evaluate electronic effects on binding affinity. Use DFT calculations (e.g., Gaussian 09) to model charge distribution .
- Strategy 2 : Introduce substituents at the pyrazole C5 position (e.g., nitro, amino) to enhance hydrogen bonding. Synthesize derivatives via Pd-catalyzed cross-coupling (Suzuki-Miyaura) and test in enzyme inhibition assays .
- Data Interpretation : Correlate logP (measured via shake-flask method) with cellular permeability. For example, logP >2.5 may improve blood-brain barrier penetration .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Methodology :
- Approach 1 : Use CRISPR-Cas9 knockout libraries to identify gene targets. For example, if mTOR pathway genes (e.g., RPTOR) are essential for activity, validate via siRNA silencing and phospho-S6K1 Western blotting .
- Approach 2 : Perform thermal proteome profiling (TPP) to map protein binding partners. Incubate cell lysates with the compound (10 µM), heat denature, and identify stabilized proteins via mass spectrometry .
- Approach 3 : Utilize molecular dynamics simulations (Amber or GROMACS) to model interactions with proposed targets (e.g., COX-2 or HDACs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
